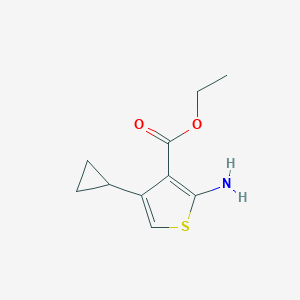

Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-2-13-10(12)8-7(6-3-4-6)5-14-9(8)11/h5-6H,2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDJEFKPUDVQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350077 | |

| Record name | ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120109-75-3 | |

| Record name | ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate

This guide provides a comprehensive overview of the chemical synthesis of Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document will delve into the prevalent synthetic methodology, the underlying reaction mechanism, a detailed experimental protocol, and the characterization of the target compound.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] These derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and kinase inhibition properties.[1][2] The unique electronic and structural features of the thiophene ring, coupled with the versatile reactivity of the amino and carboxylate groups, make 2-aminothiophenes valuable building blocks in the design of novel therapeutic agents.[2][3] The title compound, this compound, incorporates a cyclopropyl group, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity.

The Gewald Aminothiophene Synthesis: A Powerful Synthetic Tool

The most direct and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[4][5] This multicomponent reaction offers an efficient and atom-economical route to the desired thiophene core from readily available starting materials.[1][6]

Reaction Principle

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (in this case, ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[5] The reaction proceeds through a sequence of steps, including a Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[4]

Proposed Reaction Mechanism

The synthesis of this compound via the Gewald reaction is proposed to follow the mechanistic pathway outlined below. The reaction is initiated by a base-catalyzed Knoevenagel condensation between cyclopropyl methyl ketone and ethyl cyanoacetate.

Caption: Proposed mechanism for the Gewald synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Cyclopropyl methyl ketone | C5H8O | 84.12 | 10 | 0.84 g |

| Ethyl cyanoacetate | C5H7NO2 | 113.12 | 10 | 1.13 g |

| Elemental Sulfur | S | 32.07 | 10 | 0.32 g |

| Diethylamine (Base) | C4H11N | 73.14 | 10 | 1.02 mL |

| Ethanol (Solvent) | C2H5OH | 46.07 | - | 20 mL |

Synthetic Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (20 mL), cyclopropyl methyl ketone (0.84 g, 10 mmol), and ethyl cyanoacetate (1.13 g, 10 mmol).

-

Stir the mixture at room temperature to ensure homogeneity.

-

To the stirred solution, add elemental sulfur (0.32 g, 10 mmol).

-

Slowly add diethylamine (1.02 mL, 10 mmol) to the reaction mixture. An exothermic reaction may be observed.

-

Heat the reaction mixture to 50-60 °C and maintain this temperature with constant stirring for 2-3 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from ethanol to yield the pure this compound.[8]

Characterization

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons on the cyclopropyl ring, the ethyl ester, the amino group, and the thiophene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the different carbon environments in the molecule.

-

IR (Infrared) Spectroscopy: To detect the characteristic functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and C-S bond vibrations.

-

MS (Mass Spectrometry): To determine the molecular weight of the product and confirm its elemental composition.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the target compound.

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Diethylamine is a corrosive and flammable liquid. Handle with care.

-

Elemental sulfur is a flammable solid. Avoid creating dust.

-

Cyclopropyl methyl ketone and ethyl cyanoacetate are irritants. Avoid contact with skin and eyes.

Conclusion

The Gewald reaction provides a robust and efficient method for the synthesis of this compound. This in-depth guide outlines the theoretical basis and a practical, step-by-step protocol for its preparation. The versatility of the 2-aminothiophene scaffold ensures that this compound and its derivatives will continue to be of great interest in the field of drug discovery and development.

References

- Wang, T., Huang, X. G., Liu, J., Li, B., Wu, J. J., Chen, K. X., ... & Zeng, B. B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.

- Li, J. T., Li, X. L., Zhang, X. H., & Li, T. S. (2007). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 2(4), 639-643.

- Wardakhan, W. W., Gaber, H. M., Ouf, S. A., & Sherif, S. M. (2010). Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives.

- Sabnis, R. W. (1994). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Sulfur reports, 16(1), 1-38.

-

Ethyl cyanoacetate - Wikipedia. (n.d.). Retrieved from [Link]

- Adams, R., & Tuley, W. F. (1923).

- Nayak, S. K., et al. (2015). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 5(4), 239-245.

- Hamad, O. O. (2022). Ethyl Cyanoacetate Reactions. Majallat al-ʻUlūm wa-al-Dirāsāt al-Insānīyah, (71), 1-15.

-

ECYA (ETHYL CYANO ACETATE). (n.d.). Ataman Kimya. Retrieved from [Link]

-

Hamad, O. O. (2022). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

- Process for the preparation of cyclopropylacetonitrile. (2002).

- Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (2014).

-

Cyclopropylacetonitrile. (n.d.). P212121 Store. Retrieved from [Link]

- Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (2013).

- Mobinikhaledi, A., Foroughifar, N., & Kalhor, M. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399.

- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293.

- Al-Matar, H. M., et al. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Molbank, 2018(3), M992.

- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry, 36(2), 333-345.

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H. K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2111.

- Kaur, M., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.

-

Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

-

Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H. K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. ResearchGate. [Link]

Sources

- 1. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 2. ijpbs.com [ijpbs.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. sciforum.net [sciforum.net]

- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Gewald Synthesis of Cyclopropyl-Substituted 2-Aminothiophenes for Advanced Drug Discovery

Abstract: The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its value is significantly enhanced when substituted with a cyclopropyl moiety—a small, conformationally constrained ring that can improve metabolic stability, binding affinity, and overall pharmacological profiles.[3][4] The Gewald reaction, a robust and versatile multicomponent synthesis, stands as the premier method for accessing polysubstituted 2-aminothiophenes.[5][6][7] This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the Gewald synthesis as applied to the preparation of cyclopropyl-substituted 2-aminothiophenes. We will dissect the reaction mechanism, address the unique challenges posed by cyclopropyl-bearing substrates, present a detailed experimental protocol, and offer field-proven troubleshooting insights to ensure successful synthesis and optimization.

Part 1: The Cyclopropyl Moiety: A Compact Powerhouse in Medicinal Chemistry

The cyclopropane ring is far more than a simple three-carbon cycloalkane; it is a strategic tool in modern drug design.[3] Its unique electronic and steric properties, including high s-character in its C-H bonds and π-character in its C-C bonds, impart significant advantages.[4] In drug development, the cyclopropyl group is often employed to:

-

Enhance Metabolic Stability: The ring is resistant to oxidative metabolism, which can block common metabolic pathways and extend a drug's half-life.

-

Improve Potency and Selectivity: Its rigid structure restricts the conformation of molecules, locking them into a bioactive shape that can lead to more favorable, entropically driven binding to target receptors.[4]

-

Modulate Physicochemical Properties: It can fine-tune lipophilicity and aqueous solubility, critical parameters for optimizing a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

-

Serve as a Bioisostere: The cyclopropyl group can act as a stable, non-planar isostere for double bonds or phenyl groups, offering a way to explore new chemical space while retaining key binding interactions.[8]

The incorporation of this valuable fragment into the medicinally significant 2-aminothiophene core presents a compelling strategy for the development of novel therapeutics.[9][10]

Part 2: The Gewald Synthesis: Mechanism and Core Principles

The Gewald three-component reaction (G-3CR) is a one-pot synthesis that combines a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[6][11] Its operational simplicity and the wide availability of starting materials have made it a cornerstone of heterocyclic chemistry since its discovery.[12][13]

The Reaction Mechanism

While the reaction proceeds in a single pot, it is a multi-step sequence. A deep understanding of the mechanism is critical for troubleshooting and adapting the reaction to challenging substrates like cyclopropyl ketones. Recent computational studies have further elucidated the intricate steps involved.[14][15][16][17]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the cyclopropyl ketone and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[5][7] This step forms a crucial α,β-unsaturated nitrile intermediate, also known as the Knoevenagel adduct.

-

Sulfur Addition (Michael Addition): Elemental sulfur (typically S₈) is activated by the base and adds to the Knoevenagel adduct at the β-position in a Michael-type addition. This forms a thiolate intermediate. The precise nature of the sulfurating agent is complex, likely involving polysulfide species in equilibrium.[14][15][16]

-

Intramolecular Cyclization & Tautomerization: The newly formed thiolate attacks the cyano group's carbon atom in an intramolecular cyclization. This creates a five-membered ring.

-

Aromatization: A final tautomerization step, involving the migration of a proton, leads to the formation of the stable, aromatic 2-aminothiophene ring, which is the thermodynamic driving force for the entire sequence.[15][16]

Caption: The mechanistic pathway of the Gewald reaction.

Part 3: Protocol for the Synthesis of Cyclopropyl-Substituted 2-Aminothiophenes

Cyclopropyl ketones can be considered moderately hindered substrates. Therefore, reaction conditions must be carefully selected to ensure efficient Knoevenagel condensation without promoting unwanted side reactions. The following protocol is a robust starting point, designed for self-validation through in-process controls.

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4-cyclopropyl-5-methylthiophene-3-carboxylate

This protocol is representative and can be adapted for other cyclopropyl ketones and active methylene compounds.

Materials & Reagents:

-

Cyclopropyl methyl ketone (1.0 equiv)

-

Ethyl cyanoacetate (1.0 equiv)

-

Elemental Sulfur (1.1 equiv)

-

Morpholine (1.5 equiv)

-

Ethanol (Reagent grade, ~3-4 mL per mmol of ketone)

-

Standard glassware for reflux, magnetic stirrer, heating mantle

-

TLC plates (Silica gel 60 F₂₅₄)

-

Purification: Flash column chromatography system or recrystallization solvents (e.g., Ethanol/Water, Hexanes/Ethyl Acetate)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropyl methyl ketone, ethyl cyanoacetate, and ethanol.

-

Reagent Addition: Add elemental sulfur to the mixture, followed by the dropwise addition of morpholine. Causality Note: Morpholine acts as both a base to catalyze the Knoevenagel condensation and as a nucleophilic catalyst to help solubilize and activate the elemental sulfur ring.

-

Reaction Execution: Heat the mixture to a gentle reflux (approximately 70-80 °C) with vigorous stirring. The reaction mixture will typically turn dark orange to deep red.

-

In-Process Monitoring (Self-Validation): Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC). A typical mobile phase is 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting ketone is a key indicator of progress. The product spot should be UV active and may stain with potassium permanganate. A complete reaction usually takes 4-8 hours.

-

Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring. A solid precipitate or an oil may form.

-

Isolation:

-

If a solid forms, collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual morpholine and salts.

-

If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system like ethanol/water. This is the most efficient method for obtaining high-purity material if the crude product is sufficiently clean.

-

Column Chromatography: If recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR).

Caption: A streamlined workflow for the Gewald synthesis.

Part 4: Optimization and Troubleshooting

Even robust reactions require optimization. The following tables summarize key parameters and common issues encountered when synthesizing cyclopropyl-substituted 2-aminothiophenes.

Table 1: Key Reaction Parameter Summary

| Parameter | Typical Range/Choice | Rationale & Impact |

| Solvent | Ethanol, Methanol, DMF | Protic solvents like ethanol are often sufficient. DMF can be used for less reactive substrates but makes work-up more difficult. |

| Base | Morpholine, Piperidine, Triethylamine | Secondary amines (morpholine, piperidine) are generally superior as they catalyze both the Knoevenagel and sulfur activation steps.[13] |

| Temperature | 50 °C to Reflux | Higher temperatures increase the reaction rate but may lead to side products. Start at a moderate temperature (e.g., 70 °C) and adjust as needed based on TLC monitoring. |

| Reaction Time | 2 - 12 hours | Highly dependent on substrate reactivity and temperature. Monitoring by TLC is essential to avoid prolonged heating and decomposition. |

Table 2: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature.2. Ineffective base.3. Deactivated starting ketone. | 1. Increase reaction temperature gradually towards reflux.2. Switch from triethylamine to morpholine or piperidine.3. Consider a two-step procedure: first isolate the Knoevenagel adduct, then react it with sulfur and base.[13] |

| Formation of Dark Tar | 1. Reaction temperature too high.2. Reaction time too long.3. Unstable intermediates. | 1. Reduce the reaction temperature.2. Stop the reaction as soon as TLC shows consumption of starting material.3. Use a milder base or more dilute conditions. |

| Difficult Purification | 1. Presence of unreacted sulfur.2. Formation of multiple side products. | 1. During work-up, wash the crude organic extract with a sodium bisulfite solution to remove excess sulfur.2. Re-evaluate reaction conditions (temperature, base) to improve selectivity. Meticulous column chromatography may be required. |

| Low Yield after Work-up | 1. Product is water-soluble.2. Premature precipitation of starting materials. | 1. If the product is polar, perform a more exhaustive extraction from the aqueous phase.2. Ensure all reagents are fully dissolved before heating. A co-solvent might be necessary. |

Conclusion and Future Outlook

The Gewald synthesis is an exceptionally powerful and direct method for constructing cyclopropyl-substituted 2-aminothiophenes, providing efficient access to scaffolds of high interest in pharmaceutical research.[1][6] By understanding the underlying mechanism and the specific considerations for sterically demanding substrates, researchers can confidently employ and optimize this reaction. The key to success lies in the judicious choice of base and solvent, careful temperature control, and diligent reaction monitoring.

The resulting cyclopropyl-thienyl building blocks are primed for further elaboration, serving as versatile intermediates for generating libraries of novel compounds.[18] Future research will likely focus on expanding the substrate scope, developing more sustainable, catalyst-driven versions of the reaction,[19][20] and applying these valuable synthons to the discovery of next-generation therapeutics targeting a wide range of diseases.

References

- Mechanisms of the Gewald synthesis of 2-aminothiophenes

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

- Gewald reaction. Wikipedia.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

- The Gewald multicomponent reaction.

- The Gewald multicomponent reaction. ProQuest.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy.

- Green methodologies for the synthesis of 2-aminothiophene.

- Gewald Reaction. Organic Chemistry Portal.

- Methods for the synthesis of 2-aminothiophenes and their reactions (review). Semantic Scholar.

- The Cyclopropyl Group in Medicinal Chemistry.

- Mechanisms of the Gewald synthesis of 2-aminothiophenes

- APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.

- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.

- A green chemistry approach to gewald reaction. Der Pharma Chemica.

- Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery.

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.

- Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Synthesis of 2-aminothiophenes via Scheme 2.

- (PDF) Applications substituted 2-aminothiophenes in drug design.

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scientificupdate.com [scientificupdate.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Gewald multicomponent reaction - ProQuest [proquest.com]

- 12. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

The Privileged Scaffold: A Technical Guide to the Physicochemical Properties of Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-Aminothiophene Core

In the landscape of medicinal chemistry, the 2-aminothiophene motif stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3] Its significance is rooted in its synthetic accessibility, most notably through the robust and versatile Gewald reaction, and its ability to serve as a versatile synthon for a diverse array of more complex heterocyclic systems.[1][2][4][5] Compounds incorporating this core have demonstrated a wide spectrum of pharmacological activities, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1][2][3][6] This guide focuses on a specific, promising derivative: Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate . While specific experimental data for this exact molecule is not extensively published, this paper will synthesize available information on its closest structural analogs to provide a comprehensive overview of its expected physical and chemical properties, synthesis, and characterization, offering valuable insights for its application in research and drug discovery.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from solubility and membrane permeability to its interaction with target proteins. The properties of this compound are detailed below, with some values estimated based on its close structural analogs, such as the 4-methyl and 4-phenyl derivatives.[7][8]

| Property | Value | Source/Basis |

| Molecular Formula | C₁₀H₁₃NO₂S | Calculated |

| Molecular Weight | 211.28 g/mol | Calculated |

| Appearance | Expected to be a light yellow to orange crystalline powder | Analogy to 4-methyl derivative[8] |

| Melting Point | Estimated range: 80-100 °C | Based on 4-methyl (79-83 °C) and 4-phenyl (92-97 °C) analogs[8] |

| Solubility | Expected to be soluble in organic solvents like ethanol, ethyl acetate, and DMSO. | General characteristic of similar organic compounds |

| IUPAC Name | This compound |

Molecular Structure

The structure of this compound, featuring the key thiophene ring, an amino group at the 2-position, an ethyl carboxylate at the 3-position, and a cyclopropyl group at the 4-position, is crucial to its reactivity and biological activity.

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S | CID 521132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Disclaimer: The specific compound, Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate, is not widely documented with a dedicated CAS number in publicly accessible databases as of the time of this writing. This guide will, therefore, provide a comprehensive overview of this class of compounds by focusing on the well-established synthesis, properties, and applications of structurally related 4-substituted ethyl 2-aminothiophene-3-carboxylates. The principles, protocols, and potential applications discussed are directly translatable and provide a robust framework for researchers and drug development professionals interested in the title compound.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its synthetic accessibility and the diverse chemical space that can be explored from this core make it a cornerstone for the development of novel therapeutics. These compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5] Furthermore, they have been investigated as allosteric modulators of G-protein coupled receptors, such as the adenosine A1 receptor, highlighting their potential in treating a variety of diseases.[2][6]

This guide provides an in-depth exploration of the synthesis, particularly through the Gewald reaction, and the therapeutic potential of ethyl 2-amino-4-substituted-thiophene-3-carboxylates, with a focus on the logical framework applicable to the novel cyclopropyl derivative.

Synthesis: The Gewald Reaction as a Versatile Tool

The most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[7][8][9] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[5][10]

Reaction Mechanism

The mechanism of the Gewald reaction is a well-elucidated pathway that proceeds through several key steps:[9]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (cyclopropyl methyl ketone in the case of the title compound) and the active methylene nitrile (ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile, likely forming a thiirane intermediate.

-

Cyclization and Tautomerization: The intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.

The choice of base (e.g., morpholine, diethylamine, triethylamine) and solvent (e.g., ethanol, methanol, DMF) can be optimized to improve yields and purity.[8][10][11]

Visualizing the Gewald Synthesis Workflow

Caption: Workflow for the Gewald synthesis of the target compound.

Detailed Experimental Protocol for a Representative Analog: Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol is adapted from established literature procedures for the synthesis of the 4-methyl analog and serves as a robust starting point for the synthesis of the 4-cyclopropyl derivative.[11]

Materials:

-

Acetone (ketone)

-

Ethyl cyanoacetate (active methylene nitrile)

-

Elemental sulfur

-

Diethylamine (base)

-

Ethanol (solvent)

-

Ice-cold water

-

Ethyl acetate

-

Hexane

-

Silica gel (100-200 mesh) for column chromatography

Procedure:

-

To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

-

Stir the reaction mixture constantly at 50°C for 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent to yield the pure ethyl 2-amino-4-methylthiophene-3-carboxylate.[11]

Physicochemical Properties

While experimental data for the title compound is unavailable, the expected physicochemical properties can be inferred from its analogs.

| Property | Predicted Value/Range for Analogs | Source |

| Molecular Formula | C10H13NO2S | Inferred |

| Molecular Weight | 211.28 g/mol | Inferred |

| Appearance | Likely a yellow to orange crystalline powder | [12] |

| Melting Point | Expected to be in the range of 70-150 °C | [10][12] |

| Solubility | Soluble in organic solvents like ethanol, ethyl acetate, and DMSO | General knowledge |

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiophene scaffold is a versatile building block for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential.

Anticancer Activity

Numerous studies have demonstrated the potent cytostatic and apoptotic effects of 2-aminothiophene derivatives against various cancer cell lines.[13][14] These compounds have been shown to induce cell cycle arrest and apoptosis, making them promising candidates for the development of novel anticancer agents.[14] Some derivatives have shown selectivity for specific tumor cell types, which is a highly desirable characteristic in cancer chemotherapy.[14]

Antimicrobial and Antifungal Agents

The thiophene nucleus is present in several clinically used antibiotics.[5] Novel 2-aminothiophene derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing efficacy comparable to or greater than standard drugs.[5][15]

Anti-inflammatory and Analgesic Properties

Derivatives of 2-aminothiophene have been reported to possess significant anti-inflammatory and analgesic properties, suggesting their potential for the treatment of inflammatory disorders and pain.[5]

Allosteric Modulation of Receptors

2-Aminothiophene-3-carboxylates and carboxamides have been identified as potent allosteric enhancers of the adenosine A1 receptor.[6] This activity is of great interest for the development of therapeutics for cardiovascular and neurological disorders.

Potential Signaling Pathway Involvement: PI3K/Akt Pathway

Given the prevalence of the 2-aminothiophene scaffold in kinase inhibitors, a plausible mechanism of action for some of its anticancer effects could be through the modulation of key signaling pathways like the PI3K/Akt pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

While this compound remains a novel entity with limited public data, the wealth of information on its structural analogs provides a strong foundation for its synthesis and exploration. The Gewald reaction stands as the cornerstone for accessing this class of compounds, offering a versatile and efficient route. The diverse and potent biological activities exhibited by 2-aminothiophene derivatives underscore the immense potential of this scaffold in drug discovery. Researchers and drug development professionals are encouraged to leverage the methodologies and insights presented in this guide to unlock the therapeutic promise of this and related compounds.

References

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022-12-31). Journal of Pharmaceutical Negative Results. [Link]

-

Selected biologically active 2-aminothiophenes. (N.D.). ResearchGate. [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017-11-10). PubMed. [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (N.D.). ResearchGate. [Link]

-

Proposed mechanism for the Gewald condensation reaction. (N.D.). ResearchGate. [Link]

-

Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (N.D.). Sciforum. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (N.D.). Semantic Scholar. [Link]

-

Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. (2021-01-01). ResearchGate. [Link]

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001-03-01). ResearchGate. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (N.D.). Asian Journal of Chemistry. [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2022-09-29). MDPI. [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2021-04-01). National Institutes of Health (NIH). [Link]

-

Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (2002-01-01). ResearchGate. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (N.D.). International Journal of Pharmacy and Biological Sciences. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (N.D.). ARKAT USA, Inc.. [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2015-08-20). MDPI. [Link]

-

2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (N.D.). Semantic Scholar. [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011-01-01). TÜBİTAK Academic Journals. [Link]

-

Gewald reaction. (N.D.). Wikipedia. [Link]

-

2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2014-02-01). PubMed. [Link]

-

2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. (2006-04-01). PubMed. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 14. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

1H NMR and 13C NMR spectral data for Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate

Introduction

This compound is a substituted aminothiophene, a class of heterocyclic compounds recognized for a broad spectrum of biological activities and applications in materials science.[1][2] Thiophene derivatives are core structures in various pharmaceuticals and functional materials, making their unambiguous structural characterization a critical step in research and development.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[3][4] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral features of this compound.

Molecular Structure and Atom Numbering

For clarity and unambiguous assignment of NMR signals, the atoms of this compound are numbered as shown below. This numbering scheme will be used throughout the analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Analysis (Predicted)

The prediction for the ¹H NMR spectrum is based on the published data for Ethyl 2-amino-4-methylthiophene-3-carboxylate, which shows the following signals in CDCl₃: δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, H-5), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), and 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[1][5]

Replacing the methyl group at C4 with a cyclopropyl group will induce predictable changes. The cyclopropyl group is known to exert a slight deshielding effect on adjacent protons compared to a methyl group, and its own protons will exhibit a characteristic upfield multiplet structure.[6]

Table 1: Predicted ¹H NMR Data for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H on N2 | ~6.1 | Broad Singlet | - | 2H |

| H1 | ~5.9-6.0 | Singlet | - | 1H |

| H6 | ~4.3 | Quartet | ~7.1 | 2H |

| H7 | ~1.35 | Triplet | ~7.1 | 3H |

| H8 | ~1.8-2.0 | Multiplet | Complex | 1H |

| H9, H10 | ~0.6-1.1 | Multiplet | Complex | 4H |

Detailed Interpretation

-

Amino Protons (H on N2): Expected to appear as a broad singlet around δ 6.1 ppm . The chemical shift is similar to the methyl analog.[1] Broadening is common due to quadrupole effects from the nitrogen atom and potential hydrogen exchange.

-

Thiophene Proton (H1): The proton at the C1 position is predicted to be a sharp singlet around δ 5.9-6.0 ppm . The replacement of the methyl with a cyclopropyl group at the adjacent C4 position should have a minor effect on its chemical shift. In thiophene systems, protons at the α-position (like H1) are typically downfield compared to β-protons due to the electronic influence of the sulfur atom.[7][8]

-

Ethyl Group Protons (H6, H7): The ethyl ester protons are expected to show a classic ethyl pattern. The methylene protons (H6) should appear as a quartet around δ 4.3 ppm , and the methyl protons (H7) as a triplet around δ 1.35 ppm , both with a coupling constant of approximately 7.1 Hz.[1] These signals are distant from the substitution site and should remain largely unchanged from the methyl analog.

-

Cyclopropyl Group Protons (H8, H9, H10): This is the most significant area of change. The cyclopropyl protons will exhibit complex splitting patterns in the upfield region of the spectrum.

-

The methine proton (H8) attached to the thiophene ring is expected to be the most downfield of the cyclopropyl protons, predicted in the δ 1.8-2.0 ppm range. It will appear as a multiplet due to coupling with the four methylene protons (H9, H10).

-

The four methylene protons (H9, H10) on the cyclopropyl ring are diastereotopic and will appear as a complex, overlapping multiplet in the highly shielded region of δ 0.6-1.1 ppm .[6]

-

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR prediction is based on the data for the methyl analog: δ 166.1 (C=O), 164.2 (C2), 136.7 (C4), 106.7 (C5), 102.9 (C3), 59.5 (OCH₂), 18.4 (CH₃ at C4), 14.4 (OCH₂CH₃).[1][5] The primary differences will be observed at C4 and the introduction of the cyclopropyl carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

| C5 (C=O) | ~166 |

| C2 | ~164 |

| C4 | ~145-148 |

| C1 | ~107 |

| C3 | ~103 |

| C6 (OCH₂) | ~60 |

| C7 (OCH₂CH₃) | ~14.5 |

| C8 (Cyclopropyl CH) | ~12-15 |

| C9, C10 (Cyclopropyl CH₂) | ~8-12 |

Detailed Interpretation

-

Carbonyl Carbon (C5): The ester carbonyl carbon is expected to be the most downfield signal, around δ 166 ppm , consistent with typical values for this functional group and the methyl analog.[9]

-

Thiophene Ring Carbons (C1, C2, C3, C4):

-

C2: Attached to the electron-donating amino group, this carbon will be significantly deshielded, appearing around δ 164 ppm .

-

C4: The attachment of the cyclopropyl group will cause a noticeable downfield shift for C4 compared to the methyl analog (δ 136.7 ppm). A predicted shift to ~δ 145-148 ppm is reasonable.

-

C1 & C3: These carbons are expected to have chemical shifts similar to the methyl analog, around δ 107 ppm and δ 103 ppm , respectively.[1][5]

-

-

Ethyl Group Carbons (C6, C7): These carbons are remote from the structural change and are predicted to appear at ~δ 60 ppm (C6) and ~δ 14.5 ppm (C7), consistent with the analog.[1]

-

Cyclopropyl Group Carbons (C8, C9, C10): The cyclopropyl carbons are characteristically found in the highly shielded (upfield) region of the ¹³C spectrum.[10]

-

C8 (Methine): The CH carbon directly attached to the thiophene ring is predicted to be in the δ 12-15 ppm range.

-

C9/C10 (Methylene): The two equivalent CH₂ carbons of the cyclopropyl ring will be even further upfield, likely in the δ 8-12 ppm range.

-

Experimental Protocols

Acquiring high-quality NMR spectra requires meticulous sample preparation and appropriate instrument parameter selection.[11]

NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution spectrum.[12][13]

-

Compound Quantity: Weigh approximately 5-15 mg of this compound.[14]

-

Solvent Selection: Use a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for similar compounds and is recommended here.[15] Use approximately 0.6-0.7 mL of solvent.[13]

-

Sample Tube: Use a clean, dry, high-quality 5 mm NMR tube. Avoid any tubes with scratches or cracks.[11]

-

Dissolution: Dissolve the compound in the deuterated solvent in a small, clean vial first.

-

Filtration: Transfer the solution into the NMR tube using a pipette with a small cotton or glass wool plug to filter out any particulate matter.[15]

-

Capping and Labeling: Cap the NMR tube securely to prevent evaporation and label it clearly.

Caption: Standard workflow for preparing an NMR sample for analysis.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C spectra on a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 8 to 16

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: ~4 seconds

-

Spectral Width: -2 to 12 ppm

-

Referencing: Tetramethylsilane (TMS) at 0 ppm or residual solvent signal (CHCl₃ at 7.26 ppm).[11]

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 512 to 2048 (or more, depending on concentration)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~1-2 seconds

-

Spectral Width: -10 to 220 ppm

-

Referencing: Solvent signal (CDCl₃ at 77.16 ppm).[9]

-

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging experimental data from a close structural analog and applying fundamental NMR principles, we have established the expected chemical shifts, multiplicities, and coupling patterns. The characteristic upfield signals of the cyclopropyl group in both ¹H and ¹³C spectra are key identifying features. The detailed experimental protocols provided herein offer a robust methodology for acquiring high-quality spectral data for this compound and other related thiophene derivatives, ensuring reliable structural verification in any research or development setting.

References

-

Acta Crystallographica Section E: Crystallographic Communications. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

-

MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

IUCr Journals. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

-

The Royal Society of Chemistry. Supporting Information for Catalyst-Free and Selective Synthesis of 2-Aminothiophenes and 2-Amino-4,5-dihydrothiophenes. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

PubMed Central (PMC). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions.... [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Catalyst-Free and Selective Synthesis of 2-Aminothiophenes and 2-Amino-4,5- dihydrothiophen. [Link]

-

ResearchGate. SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

-

ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

PubMed Central (PMC). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates.... [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

PubMed Central (PMC), National Institutes of Health (NIH). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Request PDF. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ResearchGate. 'H chemical shifts for cyclopropyl protons (in | Download Table. [Link]

-

ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram. [Link]

-

Amanote Research. (PDF) Ethyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate. [Link]

-

SpectraBase. ethyl 2-({[(2-thienylacetyl)amino]carbothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate - Optional[1H NMR] - Spectrum. [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. emerypharma.com [emerypharma.com]

- 5. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 13. organomation.com [organomation.com]

- 14. scribd.com [scribd.com]

- 15. ocw.mit.edu [ocw.mit.edu]

Mass spectrometry analysis of novel aminothiophene esters

Beginning Data Collection

I'm currently immersed in Google searches, focusing on the mass spectrometry analysis of novel aminothiophene esters. I'm prioritizing established fragmentation patterns, common analytical challenges, and diverse ionization techniques like EI and ESI. This initial data gathering is crucial to setting the stage for future in-depth research.

Structuring the Guide Content

I'm now moving into structuring the guide. I've started defining sections, planning to cover aminothiophene esters' role in drug development, mass spectrometry fundamentals, experimental design, and data interpretation. My aim is to create step-by-step protocols for key procedures, which I will then present as a detailed guide. I'm also planning on integrating visuals.

Expanding Data Collection

I'm now expanding my data collection. I'm focusing not only on EI and ESI, but also APCI and MALDI ionization techniques. I'm also now going to gather information from peer-reviewed articles and analytical guidelines to strengthen the guide's foundation and citations. I'm moving toward an understanding of fragmentation pathways and comprehensive sample preparation, and I'm developing a structured approach to ensure the information is accurate and fully cited.

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 2-Amino-4-Cyclopropylthiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of pharmacologically active agents.[1][2][3][4] The strategic incorporation of a cyclopropyl moiety at the 4-position is anticipated to introduce unique conformational constraints and physicochemical properties, making these derivatives particularly attractive for modern drug discovery programs. This guide provides an in-depth exploration of the synthesis and, critically, the solid-state architecture of 2-amino-4-cyclopropylthiophene derivatives. We will delve into the nuances of their crystalline arrangements, intermolecular forces, and the profound implications of these structural features on their behavior as potential therapeutic agents. While a specific crystal structure for a 4-cyclopropyl derivative is not publicly available, we will present a detailed analysis of a closely related analogue, 2-amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide , to illuminate the core structural principles.[5]

The Strategic Imperative: Why 2-Amino-4-Cyclopropylthiophenes?

The enduring appeal of the 2-aminothiophene core lies in its capacity to serve as a versatile building block for a diverse array of bioactive molecules.[6] This scaffold is a key component in drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral agents.[3][4] The introduction of a cyclopropyl group is a deliberate design choice aimed at leveraging the unique stereoelectronic properties of this small, strained ring system.[7] Cyclopropyl groups can enhance metabolic stability, improve potency, and fine-tune the conformational rigidity of a molecule, all of which are critical parameters in drug development.[8][9][10] Understanding the precise three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount, as it dictates their solubility, dissolution rate, and ultimately, their bioavailability.

Synthesis of the Core Scaffold: The Gewald Reaction

The Gewald reaction stands as the most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes.[5][11][12][13] This one-pot, multicomponent reaction offers a convergent and atom-economical route to these valuable heterocycles.[11][13]

The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[5][11][13]

Reaction Mechanism: A Stepwise Perspective

The mechanism of the Gewald reaction is generally understood to proceed through the following key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate.[5][11]

-

Michael Addition of Sulfur: The elemental sulfur (often in its S8 ring form) undergoes nucleophilic attack by the enolate of the Knoevenagel adduct.[11]

-

Ring Closure and Tautomerization: Subsequent intramolecular cyclization and tautomerization lead to the formation of the aromatic 2-aminothiophene ring.[3]

Caption: The Gewald reaction pathway for synthesizing 2-amino-4-cyclopropylthiophene derivatives.

Unveiling the Solid-State Architecture: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[14] This powerful analytical method provides invaluable information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that govern the crystal packing.

Experimental Workflow: From Crystal to Structure

The journey from a synthesized compound to its fully elucidated crystal structure involves a meticulous series of steps:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystal Structure Analysis of a 2-Amino-N-cyclopropylthiophene Derivative

While a crystal structure for a 2-amino-4-cyclopropylthiophene derivative is not available in the public domain, a detailed analysis of the closely related 2-amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide provides significant insights into the structural characteristics of this class of compounds.[5]

Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide.[5]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₂OS |

| Crystal System | Tetragonal |

| Space Group | I-4 |

| a (Å) | 16.0892(4) |

| b (Å) | 16.0892(4) |

| c (Å) | 8.4059(2) |

| Z | 8 |

| Temperature (K) | 296 |

Molecular Conformation and Key Structural Features

The crystal structure reveals a largely planar thiophene ring, a common feature in such derivatives. The N-cyclopropylcarboxamide substituent at the 3-position and the ethyl group at the 5-position adopt specific conformations that minimize steric hindrance and optimize intermolecular interactions.

Of particular note is the potential for intramolecular hydrogen bonding between the amino group at the 2-position and the carbonyl oxygen of the carboxamide group at the 3-position. This interaction can lead to the formation of a stable six-membered ring, which significantly influences the overall molecular conformation and can impact the compound's biological activity.[1]

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is dictated by a network of intermolecular interactions. For 2-aminothiophene derivatives, hydrogen bonding is a dominant force. The amino group can act as a hydrogen bond donor, while the sulfur atom of the thiophene ring and the carbonyl oxygen can act as acceptors.

In the crystal structure of 2-amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide, it is anticipated that intermolecular N-H···O and N-H···N hydrogen bonds play a crucial role in stabilizing the crystal lattice, likely forming chains or sheets of molecules.[1] Additionally, weaker C-H···π and π-π stacking interactions between the thiophene rings may further contribute to the overall packing arrangement. A comprehensive Hirshfeld surface analysis would provide a quantitative breakdown of these intermolecular contacts.

Structure-Property Relationships: The Impact of Crystalline Architecture

The solid-state structure of a pharmaceutical compound is intrinsically linked to its physicochemical properties and, consequently, its therapeutic efficacy. Key relationships include:

-

Solubility and Dissolution Rate: The strength and nature of the intermolecular interactions within the crystal lattice directly influence the energy required to break the lattice apart, thus affecting solubility and dissolution rate. Polymorphism, the existence of different crystal forms of the same compound, can lead to significant variations in these properties.

-

Stability and Shelf-life: A well-ordered and tightly packed crystal structure generally corresponds to greater thermodynamic stability, which is crucial for the shelf-life of a drug product.

-

Bioavailability: The rate and extent to which a drug is absorbed into the systemic circulation is heavily dependent on its solubility and dissolution characteristics, which are governed by its crystal structure.

The introduction of the cyclopropyl group can influence these properties by altering the molecular shape, polarity, and the potential for specific intermolecular interactions, thereby impacting the overall crystal packing.

Experimental Protocols

A. General Procedure for the Synthesis of 2-Amino-4-cyclopropylthiophene Derivatives via the Gewald Reaction

-

To a stirred solution of cyclopropyl methyl ketone (1.0 eq) and an active methylene nitrile (e.g., malononitrile, 1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

To this suspension, add a catalytic amount of a base (e.g., morpholine or triethylamine, 0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the desired 2-amino-4-cyclopropylthiophene derivative.

B. Protocol for Single-Crystal Growth

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone) to form a saturated or near-saturated solution at an elevated temperature.

-

Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent can also be employed.

-

Alternatively, vapor diffusion, where a precipitant is allowed to slowly diffuse into the solution of the compound, can be used.

-

Once suitable single crystals have formed, carefully select a well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope for X-ray diffraction analysis.

Conclusion

The crystal structure of 2-amino-4-cyclopropylthiophene derivatives provides a fundamental understanding of their solid-state properties, which is indispensable for their development as pharmaceutical agents. The interplay of molecular conformation and intermolecular interactions, as revealed by X-ray crystallography, dictates the macroscopic properties that are critical for drug efficacy. While the specific crystallographic data for a 4-cyclopropyl derivative remains to be elucidated, the analysis of closely related structures, coupled with a robust understanding of their synthesis via the Gewald reaction, provides a solid framework for researchers in the field. The continued exploration of the solid-state chemistry of this privileged scaffold will undoubtedly pave the way for the rational design of novel and improved therapeutics.

References

-

Deng, X., et al. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available from: [Link]

-

Kumar, A., et al. (2022). Synthesis, Single Crystal, Characterization and Computational Study of 2-amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide. Journal of Molecular Structure. Available from: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available from: [Link]

- Sabnis, R. W., et al. (1999). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- Thomas, J., et al. (2017). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. Organic & Biomolecular Chemistry.

-

Kubicki, M., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals. Available from: [Link]

-

Kubicki, M., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. CORE. Available from: [Link]

- Naghiyev, F. T., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.

-

Kubicki, M., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. ResearchGate. Available from: [Link]

-

Al-Said, M. S., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[12][13]thieno[3,2-j]phenanthridine and (E). Acta Crystallographica Section E: Crystallographic Communications.

-

Huang, Q., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. Available from: [Link]

-

Parveen, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. Available from: [Link]

- Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.

- Zhang, Y., et al. (2023). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry.

- Abdel-Wahab, B. F., et al. (2025).

- Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters.

- Krishna, H., et al. (2024). Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid.

- Tao, Y., et al. (2020).

-

Al-Warhi, T. I., et al. (2022). Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. ResearchGate. Available from: [Link]

- N/A. (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.

- N/A. (N/A). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.

- N/A. (N/A). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. Semantic Scholar.

- De Oliveira, C. S., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy.

- Da Silva, A. C. P., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules.

-

Wikipedia. Cyclopropyl group. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (PDF) Crystal Structure of 2-Amino-4-(4- [research.amanote.com]

- 3. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 11. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. impactfactor.org [impactfactor.org]

- 14. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Foundational Principles of Thiophene and Amine Nomenclature

An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Aminothiophenes

For the researcher, scientist, and drug development professional, precision in communication is paramount. The unambiguous identification of chemical structures through systematic nomenclature is the foundation of collaborative and reproducible science. This guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted aminothiophenes, a class of compounds of significant interest in medicinal chemistry and materials science.

The Thiophene Scaffold: Numbering and Priority

Thiophene is a five-membered aromatic heterocycle containing one sulfur atom. According to IUPAC guidelines, the numbering of the thiophene ring begins at the heteroatom, in this case, sulfur, which is assigned position 1. The numbering then proceeds sequentially around the ring. This numbering is fundamental and is only altered by the presence of specific functional groups that take precedence.

The positions on the thiophene ring are designated as follows:

-

Position 1: The sulfur atom.

-

Positions 2 and 5: The carbon atoms adjacent to the sulfur, also known as the α-positions.

-

Positions 3 and 4: The carbon atoms β to the sulfur atom.

Caption: IUPAC numbering of the thiophene ring.

The Amino Group: A Matter of Priority

The amino group (-NH₂) can be named in two ways, depending on its priority relative to other functional groups present in the molecule. The IUPAC establishes a seniority order of functional groups for nomenclature purposes.

-

As a Suffix (Principal Functional Group): When the amino group is the principal functional group, the suffix "-amine" is added to the name of the parent hydride. For aminothiophenes, this would lead to names like "thiophen-2-amine" or "thiophen-3-amine".

-

As a Prefix (Substituent): When another functional group with higher priority (e.g., a carboxylic acid, ester, or amide) is present, the amino group is treated as a substituent and is denoted by the prefix "amino-".

Part 2: Constructing the IUPAC Name for Substituted Aminothiophenes

The systematic naming of substituted aminothiophenes follows a clear, step-by-step process that integrates the principles outlined above.

Step-by-Step Methodology for Nomenclature

-

Identify the Principal Functional Group: Examine the molecule to determine the functional group with the highest priority according to IUPAC rules. This will dictate the suffix of the name.

-

Identify the Parent Heterocycle: In this case, the parent heterocycle is thiophene.

-

Number the Ring:

-

If the amino group is the principal functional group, the carbon atom to which it is attached is given the lowest possible locant, starting from the standard numbering of the thiophene ring.

-

If a higher-priority group is present, that group receives the lowest possible locant. The numbering of the remaining substituents then follows, aiming for the lowest set of locants.

-

-

Name and Number the Substituents: Identify all other substituents on the thiophene ring. Assign a locant to each substituent based on the established numbering.

-

Assemble the Name: The final name is constructed in the following order:

-

Substituents are listed in alphabetical order, preceded by their locants.

-

The name of the parent heterocycle (thiophene) follows.

-

The suffix for the principal functional group, preceded by its locant, concludes the name.

-

Case Studies and Examples

Example 1: 2-Aminothiophene

-

Principal Functional Group: Amino group.

-

Parent Heterocycle: Thiophene.

-

Numbering: The amino group is at position 2.

-

IUPAC Name: Thiophen-2-amine